Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol
Description
Rel-2-((1r,3r)-3-(Trifluoromethyl)cyclobutyl)ethan-1-ol is a fluorinated cyclobutane derivative characterized by a cyclobutyl ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 2-position. The stereochemistry (1r,3r) indicates a specific spatial arrangement of substituents, which is critical for its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6-3-5(4-6)1-2-11/h5-6,11H,1-4H2 |
InChI Key |
QYSCPTYJYGUSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogues with Cycloalkane Cores
A. Cyclopropane Derivatives
- rel-1-((1S,3S)-3-Iodo-2,2-dimethyl-1-(thiophen-3-yl)cyclopropyl)ethan-1-one (2k): This cyclopropane derivative features an iodine substituent and a thiophene ring. The iodine atom introduces steric bulk and polarizability, which may alter reactivity in substitution reactions. The synthesis yield (85%) is comparable to fluorinated cyclobutane derivatives, suggesting efficient methodologies for strained systems .
- rel-Cyclohexyl((1S,3S)-3-iodo-2,2-dimethyl-1-phenylcyclopropyl)methanone (2o): With a cyclohexylmethanone group, this compound exhibits increased steric hindrance and lipophilicity. The 79% yield highlights challenges in synthesizing multi-substituted cyclopropanes, though optimized chromatography (0–4% Et₂O/Pentane) mitigates purification issues .
B. Fluorinated Analogues
- However, the synthesis yield (33%) is significantly lower than that of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol, likely due to steric and electronic challenges in introducing multiple fluorine atoms .
Physicochemical Properties
| Compound | Core Structure | Key Substituents | LogP* | Synthesis Yield | Stability Notes |
|---|---|---|---|---|---|
| This compound | Cyclobutane | -CF₃, -CH₂OH | ~2.1 | N/A | High thermal stability |
| 2k (Cyclopropane) | Cyclopropane | -I, -C(O)CH₃, Thiophene | ~3.0 | 85% | Moderate ring strain |
| 41 (Fluorinated) | Benzene | -CF₂-CF₃, -NH-C(O)-Hexafluoropropoxy | ~4.5 | 33% | Low solubility in polar solvents |
*Estimated based on substituent contributions.
- Solubility: The trifluoromethyl group in this compound balances lipophilicity and polarity, enabling moderate solubility in organic solvents like toluene and ethyl acetate. In contrast, compound 41’s hyperfluorination limits solubility to non-polar solvents (e.g., isooctane) .
- Thermal Stability : Cyclobutane derivatives generally exhibit higher thermal stability than cyclopropanes due to reduced ring strain. For example, 2k’s cyclopropane core may decompose at lower temperatures .
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